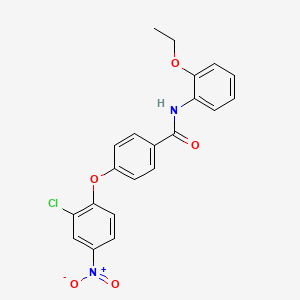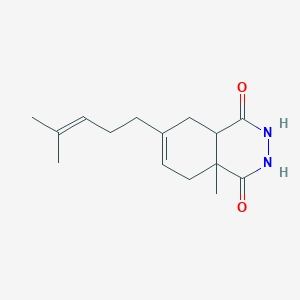![molecular formula C18H19ClN2O3S B5038103 N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5038103.png)
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide, also known as CMPTX, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a thioxoamide derivative that has shown promise in various fields of study, including cancer research, neurobiology, and pharmacology. In
科学研究应用
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide has been studied for its potential applications in various fields of scientific research. In cancer research, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Specifically, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide has been found to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. In neurobiology, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide has been studied for its potential neuroprotective effects. Specifically, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide has been found to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. In pharmacology, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
The mechanism of action of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide involves the inhibition of specific enzymes, including CAIX and MAO-B. Inhibition of CAIX by N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide results in a decrease in the pH of cancer cells, which can lead to cell death. Inhibition of MAO-B by N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide results in an increase in the levels of dopamine in the brain, which can have neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide are dependent on its mechanism of action. Inhibition of CAIX by N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide results in a decrease in pH, which can lead to cell death. Inhibition of MAO-B by N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide results in an increase in dopamine levels, which can have neuroprotective effects.
实验室实验的优点和局限性
The advantages of using N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide in lab experiments include its potential as a drug candidate for the treatment of various diseases, its ability to inhibit specific enzymes, and its potential neuroprotective effects. The limitations of using N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
For research on N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide include further studies on its mechanism of action, potential side effects, and efficacy as a drug candidate for the treatment of various diseases. Additionally, further studies on the potential neuroprotective effects of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide could lead to the development of new treatments for neurodegenerative diseases. Finally, studies on the synthesis of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide and related compounds could lead to the development of new drug candidates with improved efficacy and safety profiles.
合成方法
The synthesis of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide involves the reaction of 4-chloro-3-methoxyaniline with thiocarbonyldiimidazole, followed by the addition of 4-propoxybenzoyl chloride. This reaction results in the formation of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide as a white solid. The purity of the compound can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
属性
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-3-10-24-14-7-4-12(5-8-14)17(22)21-18(25)20-13-6-9-16(23-2)15(19)11-13/h4-9,11H,3,10H2,1-2H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUESSANDECSDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-4-propoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5038023.png)
![N-(4-chloro-3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-nitrobenzamide](/img/structure/B5038036.png)
![4-methoxy-3-nitro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5038039.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-5-methyl-2-furamide](/img/structure/B5038047.png)

![1-ethyl-4-{3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5038056.png)
![5-methyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5038072.png)
![1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B5038079.png)


![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-phenylethyl)amino]-2-propanol](/img/structure/B5038109.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038116.png)
![1-[(4-methylphenoxy)acetyl]-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B5038121.png)